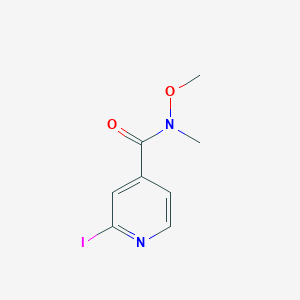
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide is a chemical compound with the molecular formula C8H9IN2O2. This compound is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyridinecarboxamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide typically involves the iodination of a precursor compound followed by the introduction of methoxy and methyl groups. One common method involves the reaction of 4-pyridinecarboxamide with iodine and a suitable oxidizing agent to introduce the iodine atom. This is followed by methylation and methoxylation reactions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in its binding to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-N-methyl-4’-nitrobenzanilide
- 2-Iodo-1-methoxy-4-nitrobenzene
- 2-Iodo-4-nitrophenyl methyl ether
Uniqueness
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
774238-81-2 |
|---|---|
Fórmula molecular |
C8H9IN2O2 |
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
2-iodo-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9IN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 |
Clave InChI |
HPRORBVTLNSUHB-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=NC=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


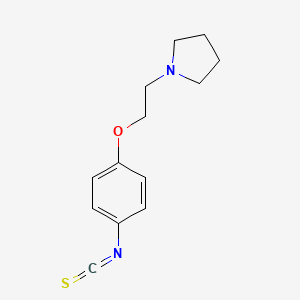
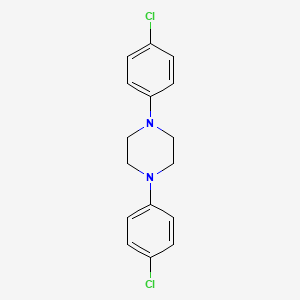
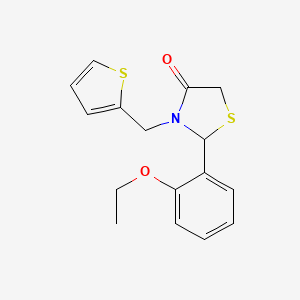
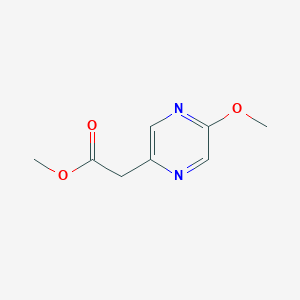
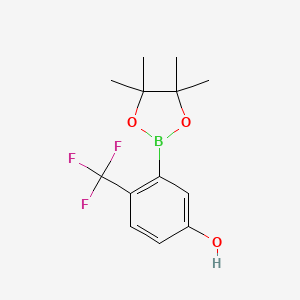
![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)
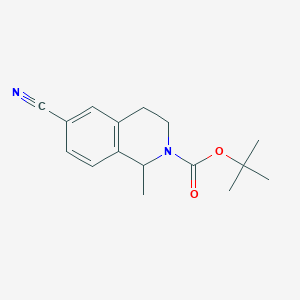
![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
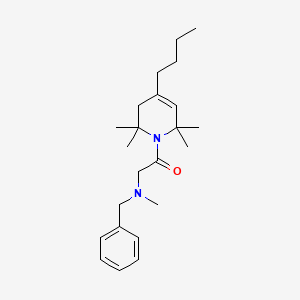
![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)
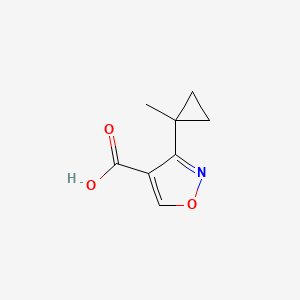
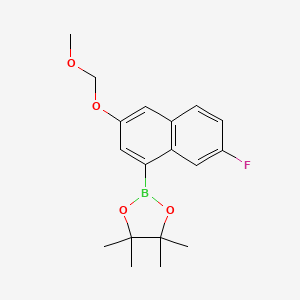
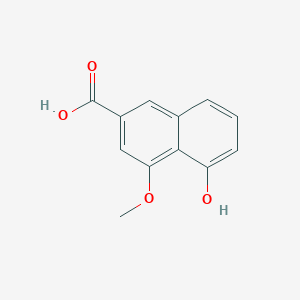
![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
